N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide
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Overview
Description
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide is a chemical compound with a complex structure that includes a bromophenyl group, a sulfanyl linkage, and a fluorobenzenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromothiophenol with 2-bromoethylamine to form 2-[(4-bromophenyl)sulfanyl]ethylamine. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the amide bond using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amide derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide
- N-{2-[(4-methylphenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide
- N-{2-[(4-nitrophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide
Uniqueness
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNOS/c16-12-3-7-14(8-4-12)20-10-9-18-15(19)11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDSHANUJLQNQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCSC2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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